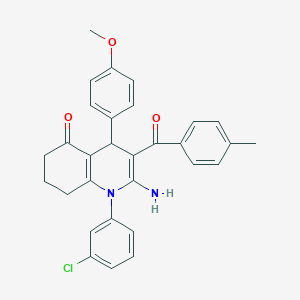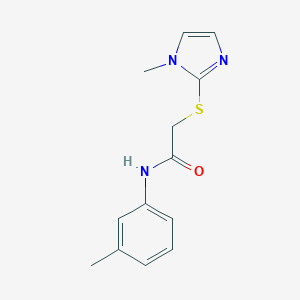
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the class of tetrahydroquinolines. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Mécanisme D'action
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one selectively inhibits the protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and disrupts the cellular processes that are dependent on CK2 activity.
Biochemical and Physiological Effects:
Inhibition of CK2 by 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. These include:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation in cancer cells
- Sensitization of cancer cells to chemotherapy
- Reduction of inflammation in inflammatory diseases
- Improvement of the symptoms of inflammatory diseases
- Regulation of the immune response
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its selectivity and potency as a CK2 inhibitor, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in cancer and inflammatory diseases.
The limitations of using this compound in lab experiments include its toxicity and potential side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research on 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
- Further studies to determine the safety and efficacy of this compound in humans
- Development of new CK2 inhibitors based on the structure of this compound
- Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and viral infections
- Optimization of the synthesis method to improve the yield and purity of the compound
- Development of new formulations to improve the solubility and bioavailability of the compound
Méthodes De Synthèse
The synthesis of 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one involves several steps. The starting material is 3-chloroaniline, which is reacted with 4-methoxybenzaldehyde and 4-methylbenzoyl chloride to form the intermediate compound. This is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the final product.
Applications De Recherche Scientifique
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, CK2 is overexpressed in many types of tumors and is associated with tumor growth, survival, and resistance to chemotherapy. Inhibition of CK2 by this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy.
In inflammation, CK2 is involved in the regulation of the immune response and the production of pro-inflammatory cytokines. Inhibition of CK2 by this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Formule moléculaire |
C30H27ClN2O3 |
Poids moléculaire |
499 g/mol |
Nom IUPAC |
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-9-11-20(12-10-18)29(35)28-26(19-13-15-23(36-2)16-14-19)27-24(7-4-8-25(27)34)33(30(28)32)22-6-3-5-21(31)17-22/h3,5-6,9-17,26H,4,7-8,32H2,1-2H3 |
Clé InChI |
OCTXFIHRCFTHGT-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)
![6-amino-N-(4-bromophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide](/img/structure/B304251.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
![3-Amino-4,6-dimethyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304265.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)